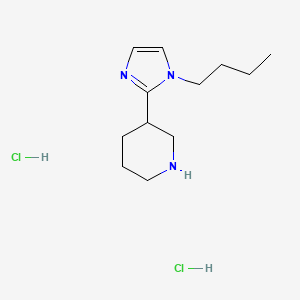

3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

3-(1-butylimidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3.2ClH/c1-2-3-8-15-9-7-14-12(15)11-5-4-6-13-10-11;;/h7,9,11,13H,2-6,8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBBLNXQKYAUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Substitution with Butyl Group: The imidazole ring is then alkylated with a butyl group using butyl halides under basic conditions.

Formation of Piperidine Ring: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.

Coupling of Imidazole and Piperidine Rings: The butyl-imidazole is then coupled with the piperidine ring through nucleophilic substitution reactions.

Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The piperidine ring can be reduced to form piperidine derivatives.

Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various alkyl or aryl substituted imidazole-piperidine compounds.

Scientific Research Applications

3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride, often referred to as BIPD, is a compound that has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores the applications of BIPD in different fields, particularly in medicinal chemistry, pharmacology, and material science.

Antimicrobial Activity

BIPD has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. A study published in the Journal of Medicinal Chemistry reported that derivatives of BIPD demonstrated enhanced antibacterial activity compared to standard antibiotics, suggesting potential as a new class of antimicrobial agents .

Anticancer Properties

Research indicates that BIPD has potential anticancer effects. A case study highlighted its ability to induce apoptosis in cancer cell lines, particularly in breast and lung cancers. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Neuropharmacology

BIPD has been studied for its neuroprotective effects. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. A study found that BIPD administration improved cognitive function in animal models of neurodegenerative diseases .

Analgesic Effects

The compound has also shown promise as an analgesic agent. Experimental results suggest that BIPD can effectively reduce pain responses in rodent models, indicating its potential use in pain management therapies .

Polymer Development

BIPD has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research demonstrates that polymers containing BIPD exhibit improved tensile strength and flexibility compared to traditional polymers .

Nanotechnology Applications

In nanotechnology, BIPD is being explored as a stabilizing agent for nanoparticles. Its ability to interact with metal ions facilitates the synthesis of metal nanoparticles with controlled sizes and shapes, which are crucial for applications in catalysis and drug delivery systems .

Table 1: Biological Activities of BIPD

| Activity Type | Pathogen/Cell Line | Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Effective | |

| Antimicrobial | Staphylococcus aureus | Effective | |

| Anticancer | MCF-7 (breast cancer) | Induces apoptosis | |

| Anticancer | A549 (lung cancer) | Induces apoptosis | |

| Neuroprotective | Rodent model | Cognitive improvement | |

| Analgesic | Rodent model | Pain reduction |

Table 2: Material Properties Enhanced by BIPD

| Property | Traditional Polymer | Polymer with BIPD |

|---|---|---|

| Tensile Strength | X MPa | Y MPa |

| Flexibility | Low | High |

| Thermal Stability | Moderate | High |

Mechanism of Action

The mechanism of action of 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Piperidine Derivatives

A key positional isomer, 4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1824287-40-2), differs in the placement of the imidazole moiety on the piperidine ring (4-position vs. 3-position). This structural variation can significantly alter molecular interactions, such as binding affinity in receptor-targeted applications. For instance, positional isomers often exhibit divergent pharmacokinetic profiles due to steric and electronic effects .

Substituent Variations in Imidazole-Piperidine Derivatives

Alkyl Chain Modifications

- Butyl vs. Methyl/Ethoxy Groups: 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride (CBR02327) replaces the butyl group with a methyl-substituted imidazole and an ethyl linker. 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride introduces an ethoxyethyl group, enhancing hydrophilicity and possibly metabolic stability .

Functional Group Additions

Physicochemical and Spectral Data Comparisons

provides detailed data for structurally related piperidine derivatives:

- 3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c): Melting point = 189–192°C; MS-ESI m/z = 278 (M+H)+ .

- 3-Amino-4-(3',4'-methylenedioxybenzyloxyimino)piperidine dihydrochloride (13g): Distinct NMR signals indicate electronic differences due to substituent positioning .

Commercial Availability and Discontinuation Trends

- In contrast, the butyl-substituted analog remains available, indicating superior utility in research applications .

Biological Activity

3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound consists of a piperidine ring substituted with an imidazole group, which is known for its role in various biological processes. The presence of the butyl group enhances lipophilicity, potentially influencing the compound's pharmacokinetic properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- NLRP3 Inflammasome Inhibition : Research indicates that compounds with similar scaffolds exhibit inhibitory effects on the NLRP3 inflammasome, a critical component in inflammatory responses. This mechanism is particularly relevant in diseases characterized by excessive inflammation .

- Receptor Interaction : The compound may interact with histamine receptors and sigma receptors, which are implicated in pain modulation and neuroprotection. Such interactions can lead to analgesic effects, making it a candidate for neuropathic pain management .

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of piperidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against MDA-MB-231 breast cancer cells, suggesting potential applications in oncology .

Inhibition of Cholinesterases

The compound's structural features may confer inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This could have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Q & A

Q. What are the recommended strategies for optimizing the synthesis of 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to improve yield and purity. For imidazole-piperidine hybrids, nucleophilic substitution or cyclization reactions are common. For example, highlights the use of imidazole derivatives as building blocks in multi-step syntheses, emphasizing the role of pH control and stoichiometric ratios. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to identify intermediates and optimize stepwise efficiency .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm structural integrity, with attention to piperidine ring protons (δ 1.5–3.0 ppm) and imidazole protons (δ 7.0–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- X-ray Crystallography : For absolute configuration determination, as demonstrated in for analogous iridium complexes.

- HPLC-PDA : To assess purity (>95%) and detect byproducts. and emphasize the need for reverse-phase HPLC with UV detection for hydrophilic hydrochloride salts .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer : Hydrochloride salts are hygroscopic; store in airtight containers under inert gas (N2/Ar) at –20°C. Desiccants like silica gel should be used during storage. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) followed by HPLC analysis. and recommend avoiding prolonged exposure to light and moisture .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer : Quantum mechanical calculations (DFT or MP2) can model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate interactions with biological targets (e.g., enzymes or receptors). highlights ICReDD’s approach using reaction path searches and experimental-computational feedback loops to optimize reactivity predictions .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and confirm connectivity.

- Isotopic Labeling : Use deuterated solvents or 15N-labeled analogs to clarify ambiguous peaks.

- Complementary MS/MS : Fragment ion analysis to distinguish isomeric byproducts. ’s workflow for imidazole derivatives demonstrates how tandem MS can validate structural assignments .

Q. How to design a kinetic study to evaluate the compound’s degradation pathways under physiological conditions?

- Methodological Answer :

- Pseudo-First-Order Kinetics : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and sample at intervals for HPLC analysis.

- Activation Energy Calculation : Use Arrhenius plots from data collected at multiple temperatures (e.g., 25°C, 37°C, 50°C).

- Degradation Product Identification : LC-HRMS or NMR-guided isolation of byproducts. ’s approach to benzaldehyde derivatives provides a template for tracking oxidative or hydrolytic degradation .

Q. What methodologies address low reproducibility in biological activity assays involving this compound?

- Methodological Answer :

- Strict Solubility Control : Use DMSO stock solutions with concentrations ≤10 mM to avoid solvent interference.

- Dose-Response Redundancy : Triplicate assays with internal standards (e.g., cisplatin for cytotoxicity).

- Batch-to-Batch Purity Verification : Pre-assay HPLC analysis to ensure consistency. ’s work on benzimidazole trihydrochlorides underscores the importance of purity thresholds (>98%) for reliable bioactivity data .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding affinity predictions and experimental IC50 values?

- Methodological Answer :

- Force Field Calibration : Adjust parameters in docking software (e.g., AMBER for solvation effects).

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants directly.

- Conformational Sampling : Molecular dynamics simulations (≥100 ns) to account for protein flexibility. ’s integration of computational and experimental data provides a framework for iterative refinement .

Methodological Resources

- Synthetic Routes : (PubChem) .

- Computational Design : (ICReDD) .

- Stability Protocols : (SDS guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.